molecular formula C10H7FN2O4S B2859769 2-(4-Fluorosulfonyloxyphenoxy)pyrazine CAS No. 2411219-88-8

2-(4-Fluorosulfonyloxyphenoxy)pyrazine

Cat. No.: B2859769
CAS No.: 2411219-88-8
M. Wt: 270.23
InChI Key: OMLVQMMPSDMKMZ-UHFFFAOYSA-N
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Description

2-(4-Fluorosulfonyloxyphenoxy)pyrazine is a chemical compound that features a pyrazine ring substituted with a phenoxy group bearing a fluorosulfonyloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorosulfonyloxyphenoxy)pyrazine typically involves the reaction of pyrazine derivatives with phenoxy compounds under specific conditions. One common method includes the use of fluorosulfonyl chloride as a reagent to introduce the fluorosulfonyloxy group onto the phenoxy moiety. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. The use of continuous flow reactors and automated systems could enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorosulfonyloxyphenoxy)pyrazine can undergo various chemical reactions, including:

    Substitution Reactions: The fluorosulfonyloxy group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base and a solvent like dichloromethane or acetonitrile.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminophenoxy derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(4-Fluorosulfonyloxyphenoxy)pyrazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

    Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor modulators.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluorosulfonyloxyphenoxy)pyrazine depends on its specific application. In biological systems, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The fluorosulfonyloxy group can enhance the compound’s binding affinity and specificity for its target, leading to more potent and selective effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Sulfonyloxyphenoxy)pyrazine: Similar structure but lacks the fluorine atom.

    2-(4-Methanesulfonyloxyphenoxy)pyrazine: Contains a methanesulfonyloxy group instead of a fluorosulfonyloxy group.

    2-(4-Chlorosulfonyloxyphenoxy)pyrazine: Features a chlorosulfonyloxy group.

Uniqueness

2-(4-Fluorosulfonyloxyphenoxy)pyrazine is unique due to the presence of the fluorosulfonyloxy group, which can impart distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-fluorosulfonyloxyphenoxy)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O4S/c11-18(14,15)17-9-3-1-8(2-4-9)16-10-7-12-5-6-13-10/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMLVQMMPSDMKMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=NC=CN=C2)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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